

Application Notes and Protocols: Climazolam in Combination with Ketamine for Surgical Anesthesia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Climazolam*

Cat. No.: *B1208867*

[Get Quote](#)

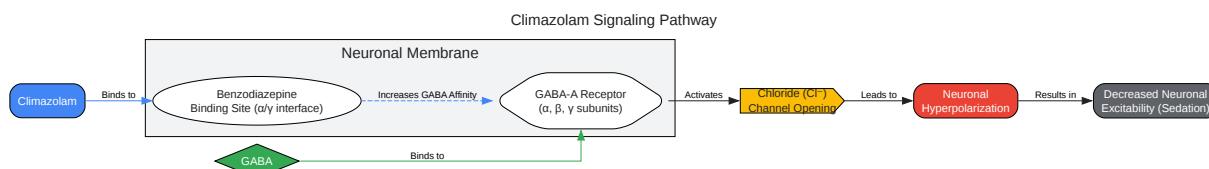
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and drug development purposes only. **Climazolam** is a veterinary anesthetic and is not approved for human use. The protocols described herein are a synthesis of available veterinary literature and analogous data from clinically approved benzodiazepines. All animal research should be conducted under approved institutional animal care and use committee (IACUC) protocols.

Introduction

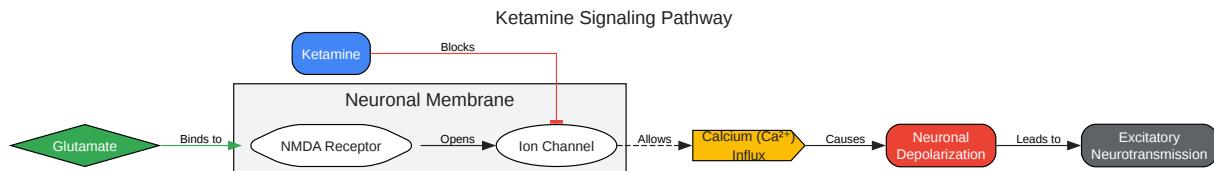
Climazolam is an imidazobenzodiazepine, structurally similar to midazolam, used in veterinary medicine for its sedative and anesthetic properties.^[1] Its mechanism of action involves the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of the neurotransmitter GABA.^[2] Ketamine, a dissociative anesthetic, acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.^[3]

The combination of a benzodiazepine with ketamine for anesthesia is based on their synergistic effects. Benzodiazepines can mitigate some of the undesirable psychotomimetic side effects of ketamine, improve muscle relaxation, and contribute to a more stable anesthetic state.^{[4][5]} This combination aims to provide balanced anesthesia with good analgesia, sedation, and hemodynamic stability.


These application notes provide an overview of the pharmacology of this combination, summarize available quantitative data from veterinary studies, and present detailed investigational protocols for preclinical research based on available literature and data from analogous compounds like midazolam and remimazolam.

Mechanism of Action

The anesthetic and sedative effects of the **climazolam**-ketamine combination result from their distinct actions on two key neurotransmitter systems in the central nervous system:


- **Climazolam** (Benzodiazepine): Binds to a specific site on the GABA-A receptor, increasing the affinity of the receptor for GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a potentiation of inhibitory neurotransmission.[2]
- Ketamine (NMDA Receptor Antagonist): Blocks the ion channel of the NMDA receptor, preventing the influx of calcium ions in response to glutamate binding. This action disrupts excitatory neurotransmission and is responsible for its analgesic and dissociative anesthetic effects.[3][6]

The concurrent modulation of both the primary inhibitory (GABAergic) and a major excitatory (glutamatergic) system leads to a profound state of anesthesia.

[Click to download full resolution via product page](#)

Climazolam's action on the GABA-A receptor.

[Click to download full resolution via product page](#)

Ketamine's antagonism of the NMDA receptor.

Quantitative Data Summary

The following tables summarize dosages and physiological effects of **climazolam** in combination with ketamine from veterinary studies. Due to the limited data on **climazolam**, a comparative summary for midazolam/remimazolam with ketamine is also provided to offer a broader context for researchers.

Table 1: **Climazolam**-Ketamine Combination in Veterinary Anesthesia

Species	Premedication	Induction Dose	Maintenance Infusion Rate	Key Findings & Citations
Ponies	Acepromazine (0.03 mg/kg, IV) & Xylazine (1.0 mg/kg, IV)	Ketamine (2.0 mg/kg, IV) + Climazolam (0.2 mg/kg, IV)	Ketamine (6.0 mg/kg/h) + Climazolam (0.4 mg/kg/h)	Maintained stable cardiovascular and respiratory function for 120 minutes. Recovery was less than ideal in 2 of 6 ponies. [7]
Horses	Xylazine (1.1 mg/kg, i.v.)	Ketamine (2.2 mg/kg, i.v.) + Climazolam (0.1-0.2 mg/kg, i.v.)	Repeated Ketamine injections (1.1 mg/kg, i.v. every 9-12 mins)	Climazolam effectively suppressed adverse reactions to ketamine such as poor muscle relaxation. [4]

Table 2: Analogous Benzodiazepine-Ketamine Combinations for Anesthesia

Benzodiazepine	Species/Procedure	Induction Dose	Maintenance Infusion Rate	Key Findings & Citations
Midazolam	Red Deer (Surgery)	Tiletamine/Zolazepam (1.79 mg/kg, IM) + Xylazine (1.79 mg/kg, IM)	Midazolam (0.03 mg/kg/hr) + Ketamine (2.0 mg/kg/hr) + Xylazine (0.5 mg/kg/hr)	Provided smooth induction and stable anesthesia for surgery with rapid recovery.[8]
Midazolam	Domestic Chickens	Midazolam (2 mg/kg) + Ketamine (30 mg/kg) via IM or IN route	N/A	IM route produced more consistent sedation than intranasal. Safe with stable heart and respiratory rates.[9]
Remimazolam	Humans (Gynecological Surgery)	Ketamine (0.5 mg/kg, bolus) + Remimazolam (6 mg/kg/h, infusion)	Remimazolam (1 mg/kg/h, infusion)	Provided satisfactory monitored anesthesia care with good analgesia and fewer complications. [10]
Remimazolam (with Esketamine)	Humans (Mechanically Ventilated)	Remimazolam (0.2 mg/kg, IV)	Remimazolam (0.1-0.3 mg/kg/h) + Esketamine (0.15 mg/kg/h)	Protocol designed to assess efficacy and safety for sedation and analgesia in an ICU setting.[11] [12]

Experimental Protocols

The following are detailed experimental protocols for evaluating the anesthetic combination of **climazolam** and ketamine in a preclinical research setting. Protocol 1 is based directly on the published veterinary study in ponies. Protocol 2 is a proposed investigational protocol for use in rodents, adapted from common laboratory practices with analogous compounds.

Protocol 1: Total Intravenous Anesthesia in Ponies (Adapted from Bettschart-Wolfensberger et al., 1996)

Objective: To induce and maintain a stable plane of surgical anesthesia for up to 120 minutes.

Materials:

- **Climazolam** solution for injection
- Ketamine solution for injection
- Acepromazine solution for injection
- Xylazine solution for injection
- Sarmazenil (benzodiazepine antagonist, for reversal)
- Sterile saline or water for injection
- IV catheters, infusion pumps, and monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)

Procedure:

- Animal Preparation: Acclimatize healthy ponies to the experimental setting. Fast the animals for 12 hours prior to the procedure with free access to water. Place an intravenous catheter in a jugular vein.
- Premedication: Administer acepromazine (0.03 mg/kg) and xylazine (1.0 mg/kg) intravenously.

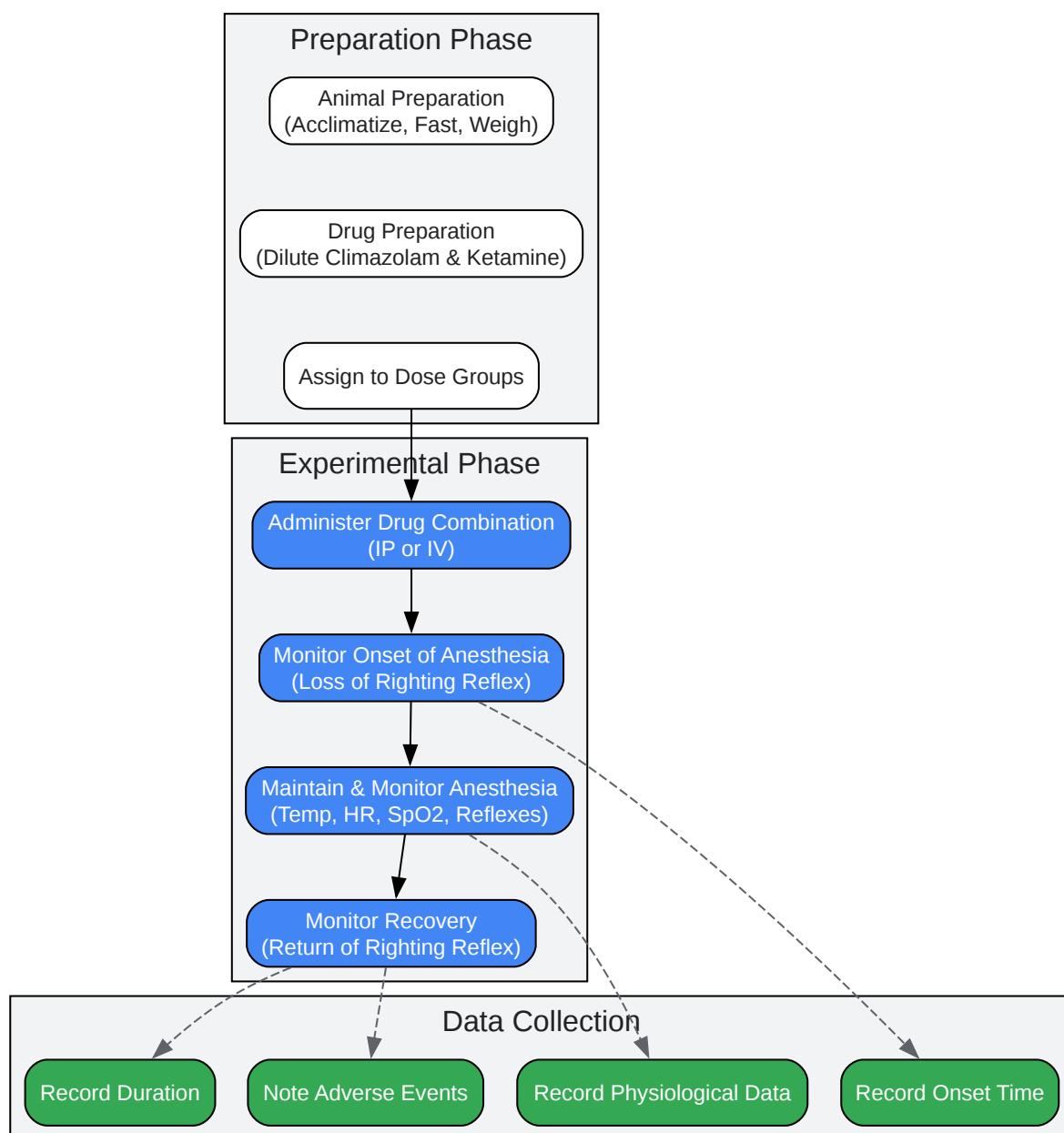
- Anesthetic Induction: Two minutes after premedication, induce anesthesia with a bolus of ketamine (2.0 mg/kg, IV) followed immediately by **climazolam** (0.2 mg/kg, IV).
- Anesthetic Maintenance: Immediately following induction, begin a constant rate infusion (CRI) of a **climazolam**-ketamine mixture.
 - **Climazolam** infusion rate: 0.4 mg/kg/h
 - Ketamine infusion rate: 6.0 mg/kg/h
 - Supplement with oxygen (5 L/min) via nasal insufflation.
- Monitoring: Continuously monitor heart rate, respiratory rate, arterial blood pressure, and arterial blood gases throughout the 120-minute maintenance period. Assess anesthetic depth via palpebral reflex and response to noxious stimuli.
- Recovery:
 - Discontinue the **climazolam**-ketamine infusion after 120 minutes.
 - Twenty minutes after stopping the infusion, administer the benzodiazepine antagonist sarmazenil (0.04 mg/kg, IV) to facilitate recovery.
 - Monitor the animal until it is fully recovered and able to stand unassisted. Record the quality of recovery (e.g., presence of ataxia or excitement).

Protocol 2: Investigational Anesthesia in a Rodent Model (Proposed)

Objective: To evaluate the dose-dependent anesthetic efficacy and safety profile of a **climazolam**-ketamine combination in rats.

Materials:

- **Climazolam** solution for injection
- Ketamine solution for injection


- Sterile saline for dilution
- Syringes and needles for intraperitoneal (IP) or intravenous (IV) injection
- Heating pad to maintain body temperature
- Monitoring equipment (pulse oximeter, rectal temperature probe)
- Eye lubricant

Procedure:

- Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Acclimatize animals and fast for 2-4 hours before the experiment. Weigh each animal immediately before drug administration to ensure accurate dosing.
- Drug Preparation: Prepare fresh solutions of **climazolam** and ketamine in sterile saline on the day of the experiment. Doses should be calculated based on the desired mg/kg and the concentration of the stock solutions.
- Anesthetic Induction and Maintenance (Dose-Response Study):
 - Divide animals into experimental groups. Administer the drug combination via a single intraperitoneal (IP) injection.
 - Example Groups:
 - Group 1 (Low Dose): Ketamine (40 mg/kg) + **Climazolam** (1 mg/kg)
 - Group 2 (Mid Dose): Ketamine (60 mg/kg) + **Climazolam** (2 mg/kg)
 - Group 3 (High Dose): Ketamine (80 mg/kg) + **Climazolam** (4 mg/kg)
 - Control Groups: Saline, Ketamine alone, **Climazolam** alone.
- Monitoring and Data Collection:
 - Immediately after injection, place the animal in a clean cage on a heating pad.

- Onset of Anesthesia: Record the time to loss of the righting reflex (the time from injection until the animal can no longer right itself when placed on its back).
- Duration of Anesthesia: Record the time from the loss to the return of the righting reflex.
- Anesthetic Depth: At 5-minute intervals, assess the pedal withdrawal reflex (toe pinch) to determine the depth of surgical anesthesia.
- Physiological Parameters: Monitor heart rate, oxygen saturation (SpO₂), and respiratory rate using a pulse oximeter. Maintain and record core body temperature.
- Apply eye lubricant to prevent corneal drying.
- Recovery: Monitor animals continuously until they are fully ambulatory. Note any adverse events or unusual behaviors during the recovery period.

Preclinical Anesthesia Protocol Workflow

[Click to download full resolution via product page](#)

Workflow for a preclinical rodent study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Climazolam - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepine Modulation of GABA_A Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Anesthesia by injection of xylazine, ketamine and the benzodiazepine derivative climazolam and the use of the benzodiazepine antagonist Ro 15-3505] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing benzodiazepine-ketamine and benzodiazepine-fentanyl sedation in phacoemulsification: A double-blind crossover non-inferiority clinical trial (BEKEF study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
- 7. Physiologic effects of anesthesia induced and maintained by intravenous administration of a climazolam-ketamine combination in ponies premedicated with acepromazine and xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anesthetic effects of the ketamine and midazolam association by intranasal or intramuscular route in domestic chickens: prospective, blinded, randomized and crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitored Anesthesia Care Using Remimazolam and Ketamine Combination for Brief Gynecological Surgeries: A Report for Four Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficacy and Safety of Remimazolam Tosilate Combined With Esketamine for Analgesic Sedation in Mechanically Ventilated ICU Patients: A Single-Arm Clinical Study Protocol [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Climazolam in Combination with Ketamine for Surgical Anesthesia]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1208867#application-of-climazolam-in-combination-with-ketamine-for-surgical-anesthesia>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com